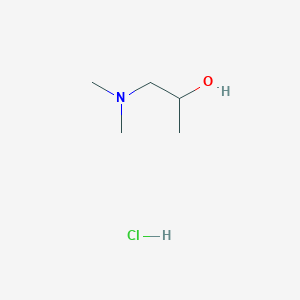

1-(dimethylamino)propan-2-ol;hydrochloride

描述

Evolution of Research Perspectives in Amino Alcohol Chemistry

The study of amino alcohols, organic compounds containing both an amine and a hydroxyl group, has evolved significantly over the decades. wikipedia.org Initially viewed as derivatives of amino acids or simple bifunctional molecules, their role has expanded dramatically. taylorandfrancis.com Early synthetic methods often involved the reaction of amines with epoxides. wikipedia.org For instance, the synthesis of 1-(dimethylamino)propan-2-ol can be achieved by the nucleophilic ring-opening of propylene (B89431) oxide with dimethylamine (B145610). smolecule.com

More advanced synthetic strategies have since been developed, reflecting a broader trend in chemistry towards greater efficiency and sustainability. These include catalytic amination of alcohols and the use of biocatalytic processes. taylorandfrancis.comnih.gov Biocatalysis, which uses enzymes or whole microorganisms, is particularly valued for its high selectivity (chemo-, regio-, and enantioselectivity) under mild conditions, representing a green chemistry approach to producing chiral amino alcohols. nih.govfrontiersin.org The research focus has shifted from simple synthesis to the development of highly specialized amino alcohols for specific, high-value applications, such as chiral ligands and precursors for complex pharmaceuticals. frontiersin.orgnih.gov

The Foundational Significance of Chirality in Compound Applications

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept in biochemistry and pharmaceutical science. wikipedia.org The two mirror-image forms of a chiral molecule are called enantiomers. In biological systems, molecular recognition is highly specific, meaning that the different enantiomers of a compound can have vastly different effects. wikipedia.orgthoughtco.com For example, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even cause adverse effects. nih.gov

This principle is central to the applications of 1-(dimethylamino)propan-2-ol. As a chiral molecule, it exists as (R)- and (S)-enantiomers. nih.govnih.gov This chirality is the basis for its use as a chiral auxiliary in asymmetric synthesis. smolecule.com In this role, the compound is temporarily incorporated into a reactant molecule to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the desired product. smolecule.com This control is crucial in the synthesis of single-enantiomer pharmaceuticals. The hydroxyl and dimethylamino groups are key to its function, as they coordinate with metal catalysts to create a specific chiral environment during the reaction.

Table 2: Enantiomers of 1-(dimethylamino)propan-2-ol

| Enantiomer | CAS Number | Other Names |

|---|---|---|

| (S)-(+)-1-(dimethylamino)propan-2-ol | 53636-17-2 | (+)-Dimepranol |

| (R)-(-)-1-(dimethylamino)propan-2-ol | 53636-15-0 nih.gov | (-)-Dimepranol, (R)-Dimepranol nih.gov |

Interdisciplinary Relevance in Contemporary Chemical and Pharmaceutical Sciences

The distinct properties of 1-(dimethylamino)propan-2-ol and its enantiomers have led to their application across multiple scientific disciplines. Its role extends beyond being a simple synthetic intermediate to being a key component in advanced materials and pharmaceutical agents.

Chemical Synthesis and Catalysis:

Chiral Auxiliary: As mentioned, it is widely used as a chiral auxiliary or ligand in asymmetric synthesis to produce enantiomerically pure compounds. smolecule.com

Building Block: It serves as a precursor for the synthesis of more complex molecules, such as novel phthalocyanine (B1677752) compounds and organometallic complexes like homoleptic nickel(II) aminoalkoxide. sigmaaldrich.commallakchemicals.comsigmaaldrich.com

Pharmaceutical Sciences:

API Synthesis: The compound is a key intermediate in the manufacture of several active pharmaceutical ingredients (APIs). mallakchemicals.com It is a component of Inosine (B1671953) Pranobex, a pharmaceutical formulation. wikipedia.orgmallakchemicals.com

Analgesic Development: The (2R)-enantiomer, in particular, has been foundational in the development of analgesics. Derivatives have shown significant effectiveness and tolerability in pain management therapies.

Industrial and Environmental Applications:

Corrosion Inhibition: Studies have identified it as a potential corrosion inhibitor, capable of protecting metals in certain environments. smolecule.comlookchem.com

Carbon Capture: The compound's reactivity with carbon dioxide has led to research into its use in CO₂ absorption technologies, often in blends with other amines. smolecule.com Its kinetics in this application have been a subject of detailed study. smolecule.comchemicalbook.com

This broad utility underscores the compound's importance, demonstrating how a relatively simple chiral molecule can be integral to solving complex challenges in fields ranging from synthetic chemistry to environmental science and medicine.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-(dimethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(7)4-6(2)3;/h5,7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSZROWIGBIXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83176-72-1 | |

| Record name | 2-Propanol, 1-(dimethylamino)-, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83176-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70969776 | |

| Record name | 1-(Dimethylamino)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54541-47-8 | |

| Record name | N,N-Dimethyl-2-hydroxypropylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54541-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Hydroxypropyl)dimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054541478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxypropyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Dimethylamino Propan 2 Ol

Established Synthetic Routes for 1-(Dimethylamino)propan-2-ol

The industrial-scale production of racemic 1-(dimethylamino)propan-2-ol is primarily accomplished through two well-established methods that are noted for their efficiency and use of readily available starting materials. researchgate.netchembk.com

Propylene (B89431) Oxide-Mediated Synthesis

One of the principal methods for preparing 1-(dimethylamino)propan-2-ol involves the reaction of propylene oxide with dimethylamine (B145610). researchgate.netchembk.com This reaction is a classic example of nucleophilic ring-opening of an epoxide. The nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the cleavage of the carbon-oxygen bond of the strained three-membered ring.

The reaction typically results in the formation of 1-(dimethylamino)propan-2-ol as the major product, arising from the nucleophilic attack at the less sterically hindered carbon of the propylene oxide molecule. The process is generally carried out under controlled temperature and pressure conditions to ensure selectivity and to manage the exothermic nature of the reaction. While specific industrial parameters are proprietary, the reaction can be conducted in a solvent or neat, depending on the process design.

Chloroisopropanol-Based Preparations

An alternative established route to 1-(dimethylamino)propan-2-ol is the reaction of a chloroisopropanol isomer, namely 1-chloro-2-propanol (B90593), with dimethylamine. researchgate.netchembk.com This synthesis is a nucleophilic substitution reaction where the amino group of dimethylamine displaces the chlorine atom on the chloroisopropanol backbone.

The reaction is typically performed in a suitable solvent, and a base is often added to neutralize the hydrochloric acid that is formed as a byproduct, which drives the equilibrium towards the product. The reaction of 1-chloro-2-propanol with sodium hydroxide, for instance, has been studied and shown to proceed through a two-step nucleophilic elimination of hydrogen chloride. acs.org A similar principle of nucleophilic attack applies in the reaction with dimethylamine to furnish the desired amino alcohol.

Enantioselective Synthesis and Stereochemical Control

The synthesis of enantiomerically pure forms of 1-(dimethylamino)propan-2-ol is of significant interest. This requires specialized asymmetric synthetic strategies that can control the formation of the chiral center at the second carbon position.

Enzymatic Resolution Approaches

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus enriched. For amino alcohols like 1-(dimethylamino)propan-2-ol, this is typically achieved through lipase-catalyzed hydrolysis of a racemic ester derivative or by transesterification of the racemic alcohol.

While specific studies on the enzymatic resolution of 1-(dimethylamino)propan-2-ol are not widely detailed in the surveyed literature, extensive research on structurally analogous compounds demonstrates the viability of this approach. For example, lipases have been successfully used in the kinetic resolution of various aryloxy-propan-2-yl acetates and other amino alcohols. nih.govgoogleapis.com These studies show that enzymes such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas fluorescens lipase, and lipases from Candida rugosa are highly effective. nih.govgoogleapis.com They can achieve high enantiomeric excess (ee) for both the resulting alcohol and the unreacted acetate (B1210297).

The table below summarizes findings from the enzymatic resolution of compounds structurally related to 1-(dimethylamino)propan-2-ol, illustrating the potential conditions and outcomes for such a resolution.

Table 1: Enzymatic Kinetic Resolution of 1-(Dimethylamino)propan-2-ol Analogs

| Substrate | Enzyme | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Pseudomonas fluorescens lipase | Hydrolysis | >99% ee for (R)-alcohol and (S)-acetate; ~50% conversion. | nih.govwikipedia.org |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Thermomyces lanuginosus lipase (TLL) | Hydrolysis | >99% ee for (R)-alcohol and (S)-acetate; ~50% conversion. | nih.gov |

| rac-1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Transesterification | Product ee of 96.2% with isopropenyl acetate as acyl donor. | googleapis.com |

Asymmetric Hydrogenation Pathways

Asymmetric hydrogenation is a premier method for the enantioselective synthesis of chiral alcohols from prochiral ketones. researchgate.net This approach involves the use of a chiral transition-metal catalyst to stereoselectively add hydrogen across the carbon-oxygen double bond of a ketone precursor. For the synthesis of chiral 1-(dimethylamino)propan-2-ol, the logical precursor would be 1-(dimethylamino)propan-2-one.

The field of asymmetric hydrogenation of amino ketones has seen significant advancements, with various catalytic systems demonstrating high efficiency and enantioselectivity. nih.govgoogleapis.comchemicalbook.com Catalysts based on metals such as ruthenium, rhodium, iridium, cobalt, and nickel, paired with chiral phosphine (B1218219) or diamine ligands, are commonly employed. nih.govgoogleapis.com These systems can achieve high yields and excellent enantiomeric excesses for the synthesis of chiral amino alcohols. For instance, cobalt-catalyzed systems have been developed for the asymmetric hydrogenation of α-primary amino ketones, affording chiral vicinal amino alcohols with up to 99% ee. googleapis.com Similarly, Ni/Cu cocatalyzed systems using water as a hydrogen source have proven effective for a broad range of amino ketones. nih.gov

The table below presents results from the asymmetric hydrogenation of various amino ketones, which serve as models for the potential synthesis of enantiomerically enriched 1-(dimethylamino)propan-2-ol.

Table 2: Asymmetric Hydrogenation of Amino Ketone Analogs

| Substrate Type | Catalyst System | Chiral Ligand | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Phthalimide Phenyl Ketones | Ni(OAc)₂ / CuI | (S,Sp)-t-Bu-Phosferrox | 85-96% | 90-97% | nih.gov |

| α-Primary Amino Ketones | Cobalt Complex | Chiral PNNP Ligand | High | Up to 99% | googleapis.com |

| α-Secondary Amino Ketones | [Ir(COD)Cl]₂ | Chiral P,N,N-Ligand | High | Up to >99% | chemicalbook.com |

| General Amino Ketones | Borane / Chiral Oxazaborolidine | In-situ from amino alcohol | Good | Up to 99% | researchgate.net |

Directed Methylation of Chiral Precursors

A robust strategy for obtaining chiral 1-(dimethylamino)propan-2-ol involves the methylation of a chiral precursor, specifically (R)- or (S)-1-amino-2-propanol. This approach separates the establishment of the stereocenter from the introduction of the methyl groups on the nitrogen atom.

The synthesis begins with the preparation of enantiomerically pure 1-amino-2-propanol. This can be achieved through various methods, including the resolution of racemic mixtures or asymmetric synthesis. The subsequent step is the dimethylation of the primary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. mdpi.com This reaction uses a mixture of excess formaldehyde (B43269) and formic acid to methylate primary or secondary amines to their corresponding tertiary amines. mdpi.com A key advantage of the Eschweiler-Clarke reaction is that it typically proceeds without racemization of adjacent chiral centers. mdpi.com

The mechanism involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid, acting as a hydride donor. The process repeats to achieve dimethylation. The release of carbon dioxide gas during the reaction makes it irreversible.

This two-step sequence—synthesis of a chiral amino alcohol followed by Eschweiler-Clarke methylation—provides a reliable and controllable pathway to enantiomerically pure 1-(dimethylamino)propan-2-ol.

Derivatization to 1-(Dimethylamino)propan-2-ol Hydrochloride and Related Salts

The tertiary amine, 1-(dimethylamino)propan-2-ol, serves as a versatile precursor for the synthesis of its hydrochloride salt and other derivatives. These transformations are crucial for enhancing properties such as crystallinity, stability, and water solubility, which are advantageous for various applications. The derivatization primarily involves the basic nitrogen atom of the dimethylamino group and the reactive secondary hydroxyl group.

Acidification Strategies for Salt Formation

The conversion of the free base 1-(dimethylamino)propan-2-ol to its hydrochloride salt is a standard acid-base reaction. The process involves the protonation of the tertiary amine by hydrochloric acid. chemicalbook.com Various methods have been established to achieve this transformation, differing in the form of hydrochloric acid used and the solvent system, which can influence the crystallization and purity of the final product.

Common industrial and laboratory-scale strategies for the formation of amine hydrochlorides are applicable. For instance, a straightforward method involves the addition of aqueous hydrochloric acid to a solution of the amine. google.com Alternative approaches employ gaseous hydrogen chloride or a solution of HCl in a suitable organic solvent. google.com The choice of solvent is critical, as the hydrochloride salt should ideally be insoluble to facilitate its precipitation and isolation. Solvents like diethyl ether, ethanol (B145695), or dioxane are frequently used for this purpose. google.comgoogleapis.com For example, the addition of an ethereal solution of HCl to a solution of the amine base is a common laboratory technique to induce crystallization of the hydrochloride salt. googleapis.com

The selection of a specific acidification strategy often depends on the scale of the reaction, the desired purity of the product, and the subsequent application. For instance, while aqueous HCl is convenient, anhydrous methods using gaseous HCl or HCl in an organic solvent are preferred when the presence of water must be avoided. google.com

Table 1: Summary of Acidification Strategies for Amine Hydrochloride Formation

| Method | Reagents | Solvent(s) | Typical Application |

| Aqueous Acidification | Amine Base, Aqueous HCl | Water, Ethanol | Straightforward, convenient for large scale. google.com |

| Gaseous HCl | Amine Base, Gaseous HCl | Ethanol, Dioxane | Anhydrous conditions, high purity. google.com |

| HCl in Organic Solvent | Amine Base, HCl solution | Diethyl ether, Dichloromethane | Controlled precipitation, laboratory scale. google.comgoogleapis.com |

| In Situ Generation | Amine Base, Trialkylsilylhalide, Protic Solvent | Aprotic Solvents | Generates hydrohalogenic acid in place. google.com |

Synthesis of Halogenated Analogs

A key transformation of 1-(dimethylamino)propan-2-ol involves the substitution of its hydroxyl group with a halogen atom. The most prominent example is the synthesis of 1-(dimethylamino)-2-chloropropane hydrochloride. This reaction converts the amino alcohol into a halogenated amine, a valuable intermediate in further organic synthesis.

The reaction is typically achieved by treating 1-(dimethylamino)propan-2-ol with a chlorinating agent, most commonly thionyl chloride (SOCl₂). chemicalbook.comgoogle.com The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride, which subsequently converts the poor leaving group (-OH) into a good leaving group. youtube.comlibretexts.org A chloride ion then displaces this group via an SN2 mechanism, leading to the formation of the alkyl chloride. libretexts.org The reaction simultaneously produces the hydrochloride salt due to the generation of HCl as a byproduct. chemicalbook.commasterorganicchemistry.com

Detailed synthetic procedures describe the reaction being carried out in solvents like chloroform (B151607) or ethylene (B1197577) dichloride. chemicalbook.comgoogle.com The reaction is initiated at a low temperature (e.g., 0 °C) and then heated to reflux to ensure completion. chemicalbook.com The product, 1-(dimethylamino)-2-chloropropane hydrochloride, often crystallizes directly from the reaction mixture upon cooling and can be isolated in high yield. chemicalbook.comgoogle.com

Table 2: Synthesis of 1-(Dimethylamino)-2-chloropropane hydrochloride

| Reactant | Reagent | Solvent | Reaction Conditions | Yield | Melting Point (°C) |

| 1-(Dimethylamino)propan-2-ol | Thionyl chloride (SOCl₂) | Chloroform | 0 °C to reflux, 1 hour | 95% | 192-194 chemicalbook.com |

| Dimethylaminoisopropanol | Thionyl chloride (SOCl₂) | Ethylene dichloride | 50-60 °C to reflux, 2 hours | High | Not specified google.com |

Advanced Functional Group Interconversions

Beyond salt formation and halogenation, the functional groups of 1-(dimethylamino)propan-2-ol allow for a range of more advanced chemical transformations. These interconversions can modify the molecule's structure and reactivity, opening pathways to a diverse array of other compounds.

The secondary hydroxyl group is a primary site for such reactions. It can undergo oxidation using standard oxidizing agents to yield the corresponding ketone, (S)-(+)-1-dimethylamino-2-propanone. Furthermore, the hydroxyl group can participate in esterification reactions to form various esters. chemblink.com

The tertiary amine functionality also offers routes for derivatization. For instance, the entire dimethylamino group can be replaced through transamination reactions when treated with other primary or secondary amines. researchgate.net

Both the hydroxyl and amino groups can act as ligands, allowing the molecule to form coordination complexes. 1-(Dimethylamino)propan-2-ol has been used in the synthesis of homoleptic nickel(II) aminoalkoxides and adducts with cobalt(II) 2,4-pentanedionate. sigmaaldrich.comsigmaaldrich.com It has also been employed as a building block in the synthesis of more complex structures, such as unsymmetrical phthalocyanine (B1677752) compounds. sigmaaldrich.comsigmaaldrich.com

Table 3: Examples of Functional Group Interconversions

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Hydroxyl (-OH) | Oxidation | Chromium trioxide or PCC | Ketone |

| Hydroxyl (-OH) | Esterification | Carboxylic acid/derivative | Ester chemblink.com |

| Dimethylamino (-NMe₂) | Transamination | Primary/Secondary Amine | Substituted amino derivative researchgate.net |

| Hydroxyl & Amino | Complexation | Metal salts (e.g., Ni(II), Co(II)) | Metal-organic complexes sigmaaldrich.comsigmaaldrich.com |

Exploration of Chemical Reactivity and Mechanistic Aspects

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group is a key site for various chemical transformations, including oxidation, substitution, and derivatization through ester and ether linkages.

Oxidative Transformations

The secondary hydroxyl group of 1-(dimethylamino)propan-2-ol can be oxidized to yield the corresponding ketone, 1-(dimethylamino)propan-2-one. The choice of oxidizing agent is crucial to achieve this transformation selectively without affecting the tertiary amine.

Common oxidizing agents suitable for this conversion include chromium-based reagents. For instance, pyridinium (B92312) chlorochromate (PCC) or chromium trioxide can be employed to convert the secondary alcohol to a ketone. Stronger oxidizing agents, such as potassium permanganate, could potentially lead to cleavage of the carbon-carbon bond or oxidation at the amine center. The presence of the electron-donating dimethylamino group can influence the reaction rate, generally accelerating oxidations where the mechanism involves hydride abstraction from the carbon bearing the hydroxyl group.

Table 1: Oxidative Transformation of 1-(dimethylamino)propan-2-ol

| Reactant | Reagent | Product |

|---|---|---|

| 1-(dimethylamino)propan-2-ol | Pyridinium Chlorochromate (PCC) | 1-(dimethylamino)propan-2-one |

Nucleophilic Substitution Patterns

The hydroxyl group is a poor leaving group (OH⁻), and therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This process forms a tosylate or mesylate ester, which are excellent leaving groups.

Once activated, the carbon atom at the 2-position becomes susceptible to attack by a wide range of nucleophiles. For example, reaction with halide ions (e.g., from sodium bromide) would yield 2-halo-1-(dimethylamino)propane. This S(_N)2 reaction proceeds with an inversion of stereochemistry if the starting alcohol is chiral. Reagents like thionyl chloride (SOCl₂) can also be used to replace the hydroxyl group with a chlorine atom directly.

Table 2: Nucleophilic Substitution Pathways

| Activation Step | Activated Intermediate | Nucleophile | Final Product |

|---|---|---|---|

| 1-(dimethylamino)propan-2-ol + TsCl/Pyridine | 1-(dimethylamino)propan-2-yl tosylate | Br⁻ | 2-bromo-1-(dimethylamino)propane |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acid chlorides. rsc.org A classic method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com However, for a molecule like 1-(dimethylamino)propan-2-ol, the presence of the basic amine group complicates acid-catalyzed reactions.

A more common and effective method is acylation using an acid anhydride (B1165640) or acid chloride, often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). utrgv.eduorganic-chemistry.org Interestingly, in the esterification of amino alcohols, the tertiary amine moiety can act as an intramolecular general base catalyst. Studies on the esterification of 3-(dimethylamino)propan-1-ol with N-acetylimidazole have shown that the reaction proceeds through a rate-determining intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate, a mechanism that would apply to its isomer, 1-(dimethylamino)propan-2-ol. rsc.org

Etherification, the formation of an ether, can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Reactivity Profile of the Tertiary Amine Moiety

The tertiary amine in 1-(dimethylamino)propan-2-ol is nucleophilic and basic, but generally non-reactive towards acylation or alkylation under standard conditions that would affect primary or secondary amines. Its reactivity is primarily centered on its basicity and its ability to act as a catalyst.

Amide Formation Reactions

A tertiary amine cannot directly form an amide bond as it lacks the necessary N-H proton for the final deprotonation step. However, it plays a crucial role as a catalyst or base in reactions that form amides. In peptide synthesis or other amide bond formations involving a carboxylic acid and a primary or secondary amine, a carbodiimide (B86325) (like EDC) is often used as a coupling agent. In these reactions, 1-(dimethylamino)propan-2-ol is not typically a reactant but could function as a non-nucleophilic base to neutralize the acid formed during the reaction.

More relevantly, the tertiary amine can act as a nucleophilic catalyst in acylation reactions. For instance, in reactions involving acid anhydrides, the amine can attack the anhydride to form a highly reactive acyl-ammonium intermediate. This intermediate is then more readily attacked by a nucleophile (like another amine) to form the final amide, regenerating the tertiary amine catalyst. This catalytic cycle is analogous to the well-established mechanism of DMAP-catalyzed acylations. utrgv.edu

Investigations into Reaction Mechanisms and Pathways

The chemical reactivity of 1-(dimethylamino)propan-2-ol, particularly in its role as a chiral ligand and auxiliary, is a subject of significant interest in asymmetric synthesis. The hydrochloride salt is often utilized to enhance the stability of related compounds in certain reaction environments, such as in alkaline conditions during asymmetric reduction processes. nih.gov Mechanistic studies focus on how the molecule's distinct functional groups orchestrate stereochemical control in various transformations. The compound participates in several reaction types, including oxidation of its hydroxyl group to form ketones or aldehydes, and nucleophilic substitution reactions where the hydroxyl group can be replaced by other functionalities.

Role of Functional Groups in Stereochemical Outcome

The stereochemical outcome of reactions involving 1-(dimethylamino)propan-2-ol is fundamentally governed by the interplay between its hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups. In the context of asymmetric synthesis, the molecule functions as a chiral auxiliary, providing a defined chiral environment that influences the formation of new stereocenters.

The specific roles of these functional groups are detailed below:

Coordination and Chelation: The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group can act as bidentate ligands, coordinating to a metal center in a catalyst. This chelation forms a rigid, chiral complex that directs the approach of a substrate, leading to high enantioselectivity. This is particularly valuable in the synthesis of stereochemically pure pharmaceuticals.

Stabilization of Transition States: The hydroxyl and dimethylamino groups are crucial for stabilizing the transition states of a reaction. By forming hydrogen bonds or dative bonds with reacting species, they lower the activation energy for one enantiomeric pathway over the other.

Directing Group: The chiral backbone of 1-(dimethylamino)propan-2-ol positions its functional groups in a specific three-dimensional arrangement. This steric and electronic influence guides incoming reagents to a particular face of the substrate, thereby controlling the stereochemistry of the product. For instance, in the enantioselective hydrogenation of certain ketones, related amino alcohol hydrochlorides have been shown to yield products with high enantiomeric excess. nih.gov

The reactivity of the functional groups also allows for further derivatization, expanding the compound's utility. The hydroxyl group can undergo esterification with carboxylic acids, while the dimethylamino group can act as a nucleophile. evitachem.com

| Functional Group | Role in Reaction | Example Reaction Type | Impact on Stereochemistry |

|---|---|---|---|

| Hydroxyl (-OH) | Coordination with metal catalysts; Site for esterification or substitution | Asymmetric Hydrogenation; Esterification | Forms chiral pocket, stabilizes transition states through hydrogen bonding. |

| Dimethylamino (-N(CH₃)₂) | Coordination with metal catalysts; Nucleophilic center | Asymmetric Synthesis; Nucleophilic Substitution | Forms rigid chelate complexes, directing the approach of substrates. evitachem.com |

Analysis of Transition States and Intermediates

The efficacy of 1-(dimethylamino)propan-2-ol as a chiral controller is directly linked to the nature of the transition states and intermediates it helps to form and stabilize. In metal-catalyzed reactions, the primary intermediate is the chiral metal-ligand complex itself. The geometry and electronic properties of this complex dictate the subsequent reaction pathway.

In other mechanistic pathways, such as the Eschweiler-Clarke type methylation used to synthesize the compound from 1-amino-2-propanol, a key intermediate is an iminium ion. This intermediate is formed by the reaction of the primary amino group with formaldehyde (B43269) before it is reduced by formic acid to yield the final N,N-dimethylated product.

Studies on the asymmetric reduction of ketones using catalysts modified by amino alcohols suggest that the process can involve hydride transfer from a base, such as potassium tert-butoxide (KOtBu). The presence of the base has been shown to accelerate the cleavage of the H-H bond and lower the energy barrier for the hydride transfer step, directly influencing the reaction mechanism and efficiency. nih.gov The stabilization of these key transition states and intermediates by the chiral framework of the amino alcohol is what ultimately leads to the desired enantiomerically pure product.

| Reaction Type | Key Intermediate/Transition State | Description |

|---|---|---|

| Asymmetric Catalysis | Chiral Metal-Ligand Complex | The 1-(dimethylamino)propan-2-ol acts as a bidentate ligand, creating a stable, chiral environment around a metal center that directs the stereochemical outcome. |

| Eschweiler-Clarke Methylation | Iminium Ion | An intermediate formed from the reaction of an amino group with formaldehyde, which is subsequently reduced to form the dimethylamino group. |

| Asymmetric Reduction (with base) | Hydride Transfer Transition State | The presence of a base can facilitate H-H bond cleavage and lower the energy barrier for the transfer of a hydride to the substrate. nih.gov |

The Role of 1-(Dimethylamino)propan-2-ol;hydrochloride in Asymmetric Synthesis

The chiral amino alcohol 1-(dimethylamino)propan-2-ol, and its hydrochloride salt, serve as a significant building block and catalytic component in the field of asymmetric synthesis. This compound's stereogenic center and functional groups—a secondary alcohol and a tertiary amine—make it a valuable precursor for chiral ligands and a catalyst in reactions designed to produce enantiomerically pure products, which are of paramount importance in the pharmaceutical industry.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Research Case Studies in Enantiopure Pharmaceutical Synthesis

Stereocontrolled Production of Methadone and its Analogues

The synthesis of methadone, a synthetic opioid, traditionally involves the reaction of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane. nih.govchemrxiv.org The latter is commonly synthesized from 1-(dimethylamino)propan-2-ol. nih.govnih.gov A significant challenge in the classic synthesis is the formation of an unstable aziridinium (B1262131) ring intermediate, which can be opened in two different ways by the diphenylacetonitrile anion. nih.govresearchgate.net This leads to a mixture of two isomeric products: the desired methadone precursor (2,2-diphenyl-4-dimethylaminovaleronitrile) and the undesired isomethadone precursor (2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile). nih.govchemrxiv.org

The ratio of these isomers is highly dependent on reaction conditions, with older procedures often yielding nearly equal amounts. nih.govchemrxiv.org Research has focused on optimizing conditions to favor the formation of the desired methadone nitrile. For example, the choice of solvent has been shown to influence the isomer ratio.

| Solvent System | Base | Isomer Ratio (Methadone Nitrile : Isomethadone Nitrile) | Reference |

| Toluene | Sodamide | Approx. 1:1 to 6:4 | nih.govchemrxiv.org |

| Dimethylformamide (DMF) | Sodium Hydroxide | 66.5 : 33.5 (Approx. 2:1) | nih.gov |

This table presents illustrative data on how reaction conditions can influence the ratio of isomeric nitrile precursors in methadone synthesis.

To overcome the issue of isomeric mixtures and produce enantiomerically pure methadone, methods have been developed that start with optically active 1-(dimethylamino)propan-2-ol. (S)-(+)-Methadone, for instance, has shown promise in treating major depressive disorder. researchgate.net One key strategy is the enzymatic resolution of racemic 1-(dimethylamino)propan-2-ol. rsc.org This process uses an enzyme, such as a lipase (B570770), to selectively acylate one enantiomer, allowing the S-1-dimethylamino-2-propanol and the R-ester of 1-dimethylamino-2-propanol (B140979) to be separated. rsc.org These separated, enantiomerically pure starting materials can then be converted into the corresponding (S)-(+)-methadone or (R)-(-)-methadone, respectively, yielding the final product with high enantiomeric purity. rsc.org More recent approaches have also explored novel chiral pool strategies, using cyclic sulfamidates to achieve the asymmetric synthesis of (R)- and (S)-methadone. researchgate.net

Enantioselective Synthesis of Anti-Cancer Drug Candidates

Chiral auxiliaries and ligands are fundamental tools in modern medicinal chemistry for the synthesis of enantiomerically pure drugs, including anti-cancer agents. metu.edu.trmdpi.com The structural class of chiral 1,2-amino alcohols, to which 1-(dimethylamino)propan-2-ol belongs, is a privileged scaffold frequently used in the design of chiral ligands for asymmetric catalysis. nih.gov These ligands can coordinate to a metal center, creating a chiral environment that directs a reaction to produce a specific stereoisomer of the target molecule. rsc.org This control is vital, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. mdpi.com

While chiral amino alcohols as a class are widely employed in the synthesis of therapeutically active compounds, including anti-cancer agents, a review of the scientific literature did not yield specific examples of 1-(dimethylamino)propan-2-ol;hydrochloride being directly used as a chiral auxiliary or ligand for the enantioselective synthesis of named anti-cancer drug candidates. The research in this area often focuses on metal complexes of other amino alcohols or different chiral scaffolds for synthesizing anti-cancer compounds. rsc.orgmdpi.com

Broader Catalytic and Industrial Chemical Applications

General Catalytic Performance of 1-(Dimethylamino)propan-2-ol

1-(Dimethylamino)propan-2-ol (DMAP), and its hydrochloride salt, demonstrate significant utility as a catalyst in various chemical processes, primarily owing to the presence of a tertiary amine group. pharmacompass.comguidechem.com This functional group allows it to act as a base or nucleophile, facilitating a range of reactions. In the chemical industry, it is employed as both a catalyst and a reactant for processes including esterification and amidation. guidechem.com The compound is a high-boiling point tertiary amine, a characteristic that is advantageous in many industrial applications. pharmacompass.com Its versatility is further highlighted by its use as a low-odor catalyst, particularly in polymer chemistry, and as a neutralizing agent in applications such as boiler and cooling water treatment. google.com The chiral nature of 1-(dimethylamino)propan-2-ol also allows its enantiomers to be used as chiral auxiliaries or ligands in asymmetric synthesis, guiding the stereochemical outcome of reactions. google.comgoogle.com

| Catalytic Application | Industry/Field | Function |

| Polyurethane Production | Polymer Chemistry | Crosslinking catalyst (gelling/blowing) google.com |

| Coatings | Chemical Industry | Solvent and coalescing agent for resins guidechem.com |

| Organic Synthesis | Pharmaceutical/Chemical | Catalyst for esterification and amidation guidechem.com |

| Asymmetric Synthesis | Pharmaceutical | Chiral auxiliary/ligand google.comgoogle.com |

| Water Treatment | Industrial | Neutralizing agent |

Contributions to Polymer Chemistry and Resin Systems

The role of 1-(dimethylamino)propan-2-ol in polymer science is multifaceted, extending from catalysis in polyurethane systems to applications involving resin processing.

In the manufacturing of polyurethanes, tertiary amines are critical catalysts that balance the competing gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. 1-(dimethylamino)propan-2-ol and structurally similar dimethylamino alcohols serve as effective catalysts in these systems. google.com They are considered versatile, low-odor catalysts useful in producing a wide array of cellular urethane (B1682113) polymers, from flexible and semi-flexible foams to rigid foams. google.com The hydroxyl group on the molecule allows it to become a reactive catalyst, meaning it can be incorporated into the final polymer matrix, which helps to reduce emissions from the finished product. Amine catalysts can be blended to achieve specific reaction profiles, and combinations of catalysts can produce synergistic effects, promoting gelation and cross-linking more effectively than either component alone.

1-(Dimethylamino)propan-2-ol is utilized as a solvent and coalescing agent within the coatings industry. guidechem.com In this capacity, it helps to dissolve resins and improves the film-forming characteristics of the final coating product. guidechem.com Its ability to act as a surfactant contributes to its effectiveness in these applications. guidechem.com

In the context of emulsion polymerization, surface-active compounds are necessary to act as emulsifiers or stabilizers. While not always directly named as the primary emulsifier, amino alcohols like 1-(dimethylamino)propan-2-ol are used in the formulation of ion-exchange resins, demonstrating their utility in polymer systems. google.com Their chemical nature, possessing both a hydrophilic alcohol group and a basic amine group, allows them to function as effective stabilizers or pH-modifying agents in aqueous polymer dispersions.

Utilization as a Stereoselective Reducing Agent

While 1-(dimethylamino)propan-2-ol is integral to certain stereoselective reduction reactions, its function is not that of a direct reducing agent. Instead, its chiral enantiomers, such as (2R)-1-(dimethylamino)propan-2-ol and (S)-(+)-1-Dimethylamino-2-propanol, serve as highly effective chiral auxiliaries or ligands. google.comgoogle.com In asymmetric synthesis, these molecules coordinate with a metal catalyst or reagent to create a chiral environment around the reactive center. google.com This chiral environment forces the reaction to proceed along a specific stereochemical pathway, leading to the preferential formation of one enantiomer of the product over the other. This application is critical in the pharmaceutical industry for the synthesis of enantiomerically pure drugs, where often only one enantiomer provides the desired therapeutic effect. google.com

Catalytic Facilitation of Carboxylic Acid Derivative Transformations

1-(Dimethylamino)propan-2-ol functions as an effective catalyst for key transformations involving carboxylic acid derivatives. guidechem.com Its role as a basic tertiary amine allows it to facilitate nucleophilic acyl substitution reactions. Specifically, it is documented as a catalyst for both esterification (the reaction of a carboxylic acid with an alcohol) and amidation (the reaction of a carboxylic acid or its derivative with an amine). guidechem.com A structurally similar compound, 1-Amino-3-(dimethylamino)propan-2-ol, is also noted for its utility as a building block in amide formation and a facilitator in esterification. google.com These reactions are fundamental in organic synthesis for creating the ester and amide linkages present in countless pharmaceuticals, polymers, and other specialty chemicals.

Applications in Olefin Addition and Carbonylation Reactions

Olefin addition and carbonylation reactions are large-scale industrial processes, typically relying on transition metal complexes, such as those based on palladium, as catalysts. These reactions convert simple alkenes into more complex and highly functionalized molecules, including esters and other carbonyl compounds. While tertiary amines may be used in these catalytic systems as bases or ligands for the metal center, a direct, prominent catalytic role for 1-(dimethylamino)propan-2-ol in olefin addition or carbonylation reactions is not widely documented in the scientific literature. The catalysis of these specific transformations is generally attributed to the organometallic complex itself.

Environmental Chemistry Research: Gas Absorption and Corrosion Mitigation

Research on Corrosion Inhibition Mechanisms and Efficacy

Understanding Protective Layer Formation

The primary mechanism by which amino alcohols, and by extension 1-(dimethylamino)propan-2-ol;hydrochloride, inhibit corrosion is through the formation of a protective film on the metal surface. This layer acts as a physical barrier, isolating the metal from the corrosive environment. The formation and effectiveness of this film are governed by the adsorption of the inhibitor molecules onto the metal surface.

Amino alcohols possess both nitrogen and oxygen atoms, which have lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms, leading to the formation of coordinate covalent bonds and facilitating the adsorption of the inhibitor onto the metal surface. This process can be influenced by several factors, including the nature of the metal, the composition of the corrosive medium, and the chemical structure of the inhibitor itself.

The adsorption process can be described by various isotherms, such as the Langmuir, Freundlich, and Temkin models, which provide insights into the interaction between the inhibitor molecules and the metal surface. jetir.orgresearchgate.net Generally, the adsorption of amino alcohols on a metal surface is a spontaneous process. jetir.org The protective film formed by amino alcohols is typically a thin, monomolecular layer. researchgate.net Studies on related amino alcohol compounds have shown that they can form a passive film on steel surfaces, which hinders both anodic (metal dissolution) and cathodic (corrosion-inducing reactions) processes. globethesis.comscirp.org This film can displace the layer of hydrated iron oxides/hydroxides, creating more favorable sites for the formation of a stable protective layer. researchgate.net

Electrochemical Characterization of Inhibition Performance

Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to characterize the inhibitive action of compounds like this compound.

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot, which provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. The shift in Ecorr can suggest whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many amino alcohols, they are reported to be mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor signify the formation of a protective film on the metal surface. The impedance data can be fitted to an equivalent electrical circuit to model the corrosion system and quantify the inhibition efficiency. Studies on various organic inhibitors, including amino alcohols, have consistently shown these characteristic changes in EIS parameters, confirming their inhibitive effects. researchgate.net

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) | Cdl (µF/cm²) |

| 0 (Blank) | -450 | 100 | - | 500 | 200 |

| 50 | -440 | 40 | 60 | 1200 | 150 |

| 100 | -435 | 25 | 75 | 2500 | 100 |

| 200 | -430 | 15 | 85 | 4000 | 80 |

| 500 | -425 | 8 | 92 | 7500 | 60 |

This is a representative data table for a generic amino alcohol inhibitor and does not represent experimental data for this compound.

Vapor Phase Corrosion Inhibition Studies

Vapor phase corrosion inhibitors (VCIs) are compounds that have a significant vapor pressure, allowing them to sublime or vaporize and then adsorb onto metal surfaces within an enclosed space, thereby providing corrosion protection. This method is particularly useful for protecting complex or hard-to-reach metal parts.

Amino alcohols and their salts have been investigated as potential VCIs. cortecvci.com The effectiveness of a VCI is dependent on its volatility, its ability to adsorb onto the metal surface, and the stability of the resulting protective film. The vapor of the VCI travels through the enclosed atmosphere and condenses on the metal surfaces, forming a thin, protective layer that inhibits corrosion.

1-(dimethylamino)propan-2-ol has a notable vapor pressure, which is a prerequisite for a VCI. sigmaaldrich.comsigmaaldrich.com While direct studies on the vapor phase corrosion inhibition of its hydrochloride salt are not prevalent, related amino alcohol compounds have shown promise in this application. For instance, DMAMP-80™, an aqueous solution of 2-dimethylamino-2-methyl-1-propanol, is marketed as a multifunctional additive that provides vapor phase corrosion inhibition. sealandchem.com

The evaluation of VCIs typically involves exposing metal coupons to a corrosive atmosphere in the presence and absence of the inhibitor and then assessing the extent of corrosion through visual inspection, weight loss measurements, or surface analysis techniques.

The following table illustrates a hypothetical result from a vapor phase corrosion inhibition test for a compound like this compound.

| Test Condition | Metal Coupon | Exposure Time (days) | Corrosion Rating (ASTM D1748) | Weight Loss (mg) |

| Control (No Inhibitor) | Mild Steel | 30 | 5 (Severe Corrosion) | 150 |

| With VCI | Mild Steel | 30 | 1 (No Corrosion) | 2 |

| Control (No Inhibitor) | Copper | 30 | 4 (Moderate Corrosion) | 80 |

| With VCI | Copper | 30 | 1 (No Corrosion) | 1 |

This is a representative data table and does not reflect actual experimental results for this compound.

Advanced Materials Science Research and Technological Implementations

Development of Conductive Materials and Specialized Inks

The compound 1-(dimethylamino)propan-2-ol plays a significant role in the formulation of advanced conductive materials, particularly in metal-organic-decomposition (MOD) inks. researchgate.net These inks are a class of particle-free solutions that offer advantages over traditional nanoparticle-based inks, such as avoiding the issue of nanoparticle aggregation which can lead to nozzle blockage in printing systems. researchgate.net

Research has demonstrated the use of 1-(dimethylamino)propan-2-ol (DP) in conjunction with silver nitrate (B79036) to create silver conductive inks. researchgate.net In this process, the 1-(dimethylamino)propan-2-ol acts as a complexing and reducing agent, facilitating the conversion of the silver salt precursor into conductive silver at relatively low temperatures. researchgate.net The formulation of these inks is critical for their performance and typically involves a carefully balanced mixture of the metal precursor, the complexing agent, and various solvents. researchgate.netmdpi.com

The solvent system is crucial for controlling the physical properties of the ink. For instance, in inks formulated with the AgNO3/DP complex, a combination of ethanol (B145695) and ethylene (B1197577) glycol is used. researchgate.net This mixed-solvent approach allows for precise control over the morphology of the printed pattern and can mitigate the "coffee-ring effect," where material concentrates at the edges of a dried droplet. researchgate.net The composition of a typical conductive ink includes the metallic particles or precursors, binders, solvents, and other additives to ensure stability and appropriate viscosity for the intended application. mdpi.com

The following table details a representative formulation for a silver nanoparticle ink, illustrating the types of components used in such advanced materials. While this specific example does not list 1-(dimethylamino)propan-2-ol;hydrochloride, it provides context for the complexity of these formulations where the compound would act as a key agent in a MOD-type ink.

Table 1: Example of a Conductive Ink Formulation

| Component | Function | Example Substance | Reference |

|---|---|---|---|

| Conductive Material | Forms the conductive path | Silver Nanoparticles | nih.gov |

| Solvent/Carrier | Dissolves components, adjusts viscosity | Ethylene Glycol, Ethanol, Water | researchgate.netgoogle.com |

| Dispersant/Stabilizer | Prevents nanoparticle agglomeration | Polyesters (e.g., Solsperse 20000) | nih.gov |

X-ray diffraction (XRD) analysis has confirmed that inks based on the silver nitrate/1-(dimethylamino)propan-2-ol system can be completely converted to pure silver at low sintering temperatures, making them highly suitable for use with temperature-sensitive substrates. researchgate.net

Applications in Inkjet Printing Technologies for Flexible Electronics

Inkjet printing has emerged as a transformative manufacturing technique for flexible electronics due to its low cost, efficiency in material usage, and compatibility with a wide range of substrates. nih.govnih.gov The development of specialized conductive inks, such as those formulated with 1-(dimethylamino)propan-2-ol, is a key enabler of this technology. researchgate.net These inks are designed to meet the stringent requirements of inkjet printing, including specific viscosity and surface tension ranges, to ensure reliable and precise jetting from the printer nozzles. nih.govnih.gov

Inks utilizing the 1-(dimethylamino)propan-2-ol and silver nitrate complex have been successfully printed on flexible polymer substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net A significant advantage of these MOD inks is their ability to be sintered at low temperatures (around 100°C), which is crucial for polymer substrates that cannot withstand the high temperatures required for sintering conventional nanoparticle inks. researchgate.net This low-temperature process allows the printed patterns to be converted into highly conductive structures without damaging the flexible substrate. researchgate.net

The performance of inkjet-printed electronics is heavily dependent on the ink's properties. The viscosity of conductive inks for inkjet printing should typically fall within a range of approximately 2.5 to 12 mPa·s. nih.gov Research on various silver ink formulations shows viscosities ranging from 3.7 to 7.4 mPa·s, which is suitable for this fabrication method. nih.govnih.gov The resulting printed electrodes have demonstrated low electrical impedance, indicating their potential for use in applications such as flexible sensors for biological applications. nih.govnih.gov

Table 2: Properties of Inkjet-Printed Conductive Silver Inks on Flexible Substrates

| Property | Value/Range | Significance | Reference |

|---|---|---|---|

| Substrate Material | Polyethylene Terephthalate (PET) | Common flexible, transparent polymer | researchgate.net |

| Sintering Temperature | ~100°C | Low temperature prevents damage to polymer substrates | researchgate.net |

| Ink Viscosity | 3.7 - 7.4 mPa·s | Suitable for reliable inkjet printing | nih.govnih.gov |

The ability to print conductive patterns on flexible materials opens up possibilities for a new generation of electronic devices, from wearable sensors to flexible displays and RFID tags. nih.govmdpi.com The use of 1-(dimethylamino)propan-2-ol in ink formulations contributes to this advancement by enabling low-temperature processing, a critical requirement for the field of flexible printed electronics. researchgate.net

Research on Surface Strength Regulation of Colloidal Particles

In the synthesis of conductive inks, particularly those containing metallic nanoparticles, the control of particle size, shape, and stability is paramount. mdpi.com This is achieved through the use of capping or stabilizing agents that adsorb to the surface of the nanoparticles, preventing their uncontrolled growth and aggregation in the colloidal suspension. nih.gov These agents play a crucial role in regulating the surface properties of the colloidal particles. nih.gov

In the context of metal-organic-decomposition (MOD) inks, 1-(dimethylamino)propan-2-ol functions as a complexing agent for the metal salt (e.g., silver nitrate). researchgate.net This complexation is a form of surface interaction that stabilizes the metal precursor in the solution, preventing premature reduction and precipitation. It effectively regulates the availability and reactivity of the silver ions, which is critical for forming a uniform, conductive film upon printing and sintering.

The function of 1-(dimethylamino)propan-2-ol in these systems is analogous to that of capping agents used in nanoparticle synthesis. nih.gov Capping agents are essential for creating stable colloidal dispersions by providing a protective layer around each particle, which imparts steric or electrostatic repulsion. nih.gov This prevents the particles from agglomerating due to high surface energy, which is a common challenge that can lead to ink instability and nozzle clogging during printing. researchgate.netmdpi.com By forming a soluble complex, 1-(dimethylamino)propan-2-ol ensures the silver precursor remains dispersed at a molecular level until the thermal sintering stage, where it decomposes to form the final conductive silver structure. researchgate.net This approach bypasses the challenges associated with the surface energy of pre-synthesized nanoparticles. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| 1-(dimethylamino)propan-2-ol | C₅H₁₃NO | 108-16-7 |

| This compound | C₅H₁₄ClNO | Not explicitly found, parent is 108-16-7 |

| Silver Nitrate | AgNO₃ | 7761-88-8 |

| Ethanol | C₂H₅OH | 64-17-5 |

| Ethylene Glycol | C₂H₆O₂ | 107-21-1 |

| Hydroxyethyl-cellulose | Varies | 9004-62-0 |

| Polyethylene terephthalate (PET) | (C₁₀H₈O₄)n | 25038-59-9 |

Role in Pharmaceutical Research As a Synthetic Intermediate and Bioactive Agent

Utilization as a Building Block for Active Pharmaceutical Ingredients (APIs)

1-(Dimethylamino)propan-2-ol, also known by synonyms such as Dimepranol and N,N-Dimethylisopropanolamine, is a well-established intermediate in the chemical and pharmaceutical industries. nih.govmallakchemicals.comsigmaaldrich.com It is manufactured and exported for use in the synthesis of APIs. mallakchemicals.com The compound's structure, featuring a propanol (B110389) backbone with a dimethylamino group, makes it a suitable precursor for creating more complex molecules. smolecule.com Specifically, its chiral nature is crucial for asymmetric synthesis, where creating a specific enantiomer of a drug is vital for its therapeutic efficacy and safety.

A key transformation that underscores its utility is its conversion to 1-dimethylamino-2-chloropropane hydrochloride. This chlorinated derivative is a valuable and reactive intermediate for the subsequent manufacture of various pharmaceutical compounds. google.com The process for this conversion has been optimized to produce a high-quality, crystalline product suitable for the stringent requirements of the pharmaceutical industry. google.com This highlights the compound's foundational role in multi-step syntheses of essential medicines.

Precursor in the Synthesis of Specific Drug Classes and Analogues

The structural features of 1-(dimethylamino)propan-2-ol hydrochloride make it an ideal starting material or intermediate for several classes of therapeutic agents. Its propanolamine (B44665) skeleton is a common motif in many biologically active compounds.

Antihistamine Development (e.g., Promethazine)

The compound serves as a direct precursor in the synthesis of the first-generation antihistamine, Promethazine (B1679618). A patented method for synthesizing promethazine hydrochloride explicitly details the use of N,N-dimethyl isopropanolamine (an alternative name for 1-(dimethylamino)propan-2-ol). google.com The process involves first converting the amino alcohol into N,N-dimethylamino-2-chloropropane, which then reacts with phenothiazine (B1677639) to form the core structure of promethazine. google.com This demonstrates a clear and direct application of 1-(dimethylamino)propan-2-ol in the production of a widely used antihistamine.

Local Anesthetic Synthesis

The chemical architecture of local anesthetics typically consists of three parts: a hydrophilic amine group, an intermediate connecting chain, and a lipophilic aromatic ring. medscape.com 1-(Dimethylamino)propan-2-ol provides the hydrophilic amine and part of the intermediate chain. Its conversion to 1-dimethylamino-2-chloropropane hydrochloride creates a key intermediate that can be reacted with various lipophilic aromatic structures to synthesize novel local anesthetics. google.com This utility is based on the established role of dialkylaminoalkylchloride hydrochlorides as valuable intermediates in the pharmaceutical industry. google.com While diethylaminoethanol, a metabolite of the local anesthetic procaine, has shown local anesthetic activity itself, the use of building blocks like 1-(dimethylamino)propan-2-ol allows for the systematic design of new anesthetic compounds with potentially improved properties. nih.gov

Contributions to Neurochemical Research via Choline (B1196258) Uptake Modulation

1-(Dimethylamino)propan-2-ol has been identified as a potent inhibitor of choline uptake. chemicalbook.com Choline is an essential nutrient critical for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipid phosphatidylcholine. The ability of 1-(dimethylamino)propan-2-ol to interfere with choline transport makes it a useful tool in neurochemical research to study the physiological roles of choline and its transport mechanisms. While its close structural analog, dimethylaminoethanol (B1669961) (DMAE), has been studied for its effects on choline levels, research indicates that DMAE does not significantly alter choline uptake or distribution in vivo. This specificity highlights the unique activity of the propan-2-ol structure in modulating choline pathways.

Synthesis of Benzimidazole (B57391) Derivatives and Other Bioactive Scaffolds

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comarabjchem.org Synthetic routes to these derivatives often involve the condensation of o-phenylenediamines with various functionalized molecules. arabjchem.org 1-(Dimethylamino)propan-2-ol and its derivatives are utilized in constructing substituted benzimidazoles. For instance, a series of antimicrobial thiazol-2-amine derivatives were synthesized containing a 1-((dimethylamino)methyl)-1H-benzimidazol-2-yl) moiety, indicating the incorporation of the dimethylamino-methyl group from a precursor like 1-(dimethylamino)propan-2-ol. nih.gov Furthermore, research into benzimidazole derivatives with cytotoxic activity has involved structures like 1-(6-benzoyl-2-(3,4-dimethoxyphenyl)-1H benzo[d] imidazol-1-yl)propan-2-one, which contains a propan-2-one group readily derived from the propan-2-ol of the title compound. mdpi.com

Exploration in Beta-Adrenergic Receptor Modulators

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a critical class of drugs for treating cardiovascular conditions like hypertension and angina. researchgate.net The chemical structure of most beta-blockers is characterized by an aryloxy propanolamine moiety. The general synthesis often involves the reaction of a phenol (B47542) with epichlorohydrin, followed by the addition of an amine to open the resulting epoxide ring. nih.gov

While many established beta-blockers like propranolol (B1214883) utilize isopropylamine (B41738) in their synthesis, the 1-(amino)propan-2-ol core is the central feature. researchgate.net 1-(Dimethylamino)propan-2-ol fits this structural template, making it a plausible building block for the exploration and synthesis of novel beta-adrenergic receptor modulators. Its use would introduce a dimethylamino group, which could alter the compound's pharmacokinetic and pharmacodynamic properties, such as receptor selectivity and potency, compared to traditional beta-blockers. nih.gov

Role in Anti-Cancer Drug Discovery

1-(dimethylamino)propan-2-ol;hydrochloride serves as a key intermediate in the synthesis of complex molecules investigated for their anti-cancer properties. Its utility lies in providing a foundational structure that can be elaborated upon to produce novel therapeutic agents. wikipedia.orgsarchemlabs.com

A significant area of research is the synthesis of phenanthroindolizidine alkaloids, a class of plant-derived compounds known for their potent biological activities, particularly their anti-cancer effects. nih.gov The synthesis of these alkaloids and their analogues is a major focus in medicinal chemistry, aiming to develop new anti-tumor agents. nih.govnih.gov While some of these alkaloids have shown marked cytotoxicity in vitro, research is ongoing to optimize their structures to improve in vivo anti-tumor activity and reduce toxicity. nih.gov

Furthermore, the propan-2-ol structural backbone is a feature in other experimental anti-cancer drugs. For instance, the naftopidil (B1677906) analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015), was synthesized and identified as a promising new anti-cancer drug. nih.govnih.gov This compound has been shown to induce cell death across a wide variety of human cancer cell lines and effectively suppresses tumor growth in animal models. nih.govnih.gov

Table 1: Research Findings on Anti-Cancer Agents Related to the Propan-2-ol Scaffold

| Compound Class / Name | Synthetic Role of Intermediate | Research Findings | Citations |

|---|---|---|---|

| Phenanthroindolizidine Alkaloids | Serves as a building block for the alkaloid structure. | These compounds exhibit significant anti-cancer properties and are a major target for synthetic and medicinal chemistry efforts. nih.gov Derivatives are being developed to enhance in vivo efficacy and reduce toxicity. nih.gov | nih.govnih.gov |

| HUHS 1015 | The propan-2-ol core is a key structural feature. | Induces apoptosis and necrosis in numerous human cancer cell lines, including mesothelioma, lung, gastric, and prostate cancer. nih.govnih.gov Suppresses tumor growth effectively in xenograft models. nih.gov | nih.govnih.gov |

Mechanistic Insights into Biological Activity and Molecular Interactions

The biological activity of compounds derived from this compound is determined by the final, complex molecular structure. The intermediate itself provides a versatile scaffold for chemical synthesis. evitachem.com

Studies on Interaction with Specific Molecular Targets

The specific molecular targets of phenanthroindolizidine alkaloids have not yet been fully identified, though their ability to suppress protein and nucleic acid synthesis is known. scienceopen.com These compounds are classified as Biopharmaceutics Classification System (BCS) class IV, having low bioavailability. scienceopen.com

In contrast, the molecular interactions of the naftopidil analogue HUHS 1015 are better characterized. It functions as an antagonist for the α1-adrenoceptor. nih.gov The anti-cancer mechanism of HUHS 1015 involves the induction of different forms of cell death. nih.gov This can include necrosis, potentially through mitochondrial damage and activation of RIP1 kinase, or apoptosis, mediated by caspase activation. nih.gov

Table 2: Mechanistic Data for Bioactive Molecules Derived from Propan-2-ol Scaffolds

| Compound / Class | Molecular Target(s) | Mechanism of Action | Citations |

|---|---|---|---|

| Phenanthroindolizidine Alkaloids | Not fully identified. | Known to suppress protein and nucleic acid synthesis. scienceopen.com Also exhibit anti-inflammatory and anti-viral effects. scienceopen.com | scienceopen.comscienceopen.com |

| HUHS 1015 | α1-adrenoceptor | Acts as an antagonist. nih.gov Induces necrosis (via mitochondrial damage, RIP1 kinase) and apoptosis (via caspase activation). nih.gov | nih.gov |

Research on Effects on Cellular Processes (e.g., oxidative stress, inflammation pathways)

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in a wide range of chronic diseases, including cancer. nih.gov It can damage cellular components and is a key process in the pathophysiology of many disorders. nih.gov

While direct studies on the effects of this compound on cellular processes like oxidative stress are not prominent in the available literature, the broader class of phenanthroindolizidine alkaloids, for which it can be a precursor, are known to possess anti-inflammatory properties. scienceopen.comscienceopen.com The development of agents that can modulate oxidative stress and inflammation is a key strategy in treating numerous human diseases. nih.gov The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, and activating it is a therapeutic target in diseases with underlying oxidative and inflammatory stress. nih.gov The utility of this compound as a synthetic intermediate allows for its potential incorporation into novel compounds designed to target these critical cellular pathways.

Applications in Forensic Chemistry for Illicit Drug Identification

Forensic drug chemistry involves the identification of illegal substances through the analysis of their unique chemical characteristics. forensicsciencesimplified.org This process relies on a multi-step analysis using instrumental methods to separate and positively identify the compounds within a submitted sample and compare them to reference materials. forensicsciencesimplified.orgojp.gov

Regulatory bodies like the U.S. Drug Enforcement Administration (DEA) and the International Narcotics Control Board (INCB) maintain lists of controlled substances and the precursor chemicals used in their illicit manufacture. incb.orgincb.orgwikipedia.org A review of these lists indicates that this compound is not classified as a List I or List II precursor chemical under the U.S. Controlled Substances Act. wikipedia.org There is no evidence in the reviewed literature to suggest that this compound is a commonly abused substance or that it has a specific, established role in forensic chemistry for the identification of other illicit drugs, either as a reagent or a reference standard. nih.govresearchgate.net

Forensic laboratories use techniques such as gas chromatography-mass spectrometry (GC-MS) to separate complex mixtures and identify individual components. ojp.gov While this technique has limitations in differentiating some isomers, it is a cornerstone of forensic drug analysis. ojp.gov If this compound were present in a seized sample, these analytical methods would be capable of its identification.

Advanced Analytical and Computational Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms and confirming the structure of products involving 1-(dimethylamino)propan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

In mechanistic studies, NMR is used to identify intermediates and final products. For instance, in a reaction where the hydroxyl group of 1-(dimethylamino)propan-2-ol is substituted, such as in a conversion to a corresponding chloride or bromide, NMR spectra offer definitive proof of the transformation. st-andrews.ac.uk The disappearance of the hydroxyl proton signal and the characteristic shifts in the adjacent methine (CH) and methylene (B1212753) (CH₂) protons in the ¹H NMR spectrum would confirm the reaction's success. st-andrews.ac.uk Similarly, ¹³C NMR shows significant shifts for the carbons bonded to the leaving and incoming groups. For example, the carbon bearing the hydroxyl group (C-2) would exhibit a distinct downfield shift upon esterification or etherification. st-andrews.ac.uk

The splitting patterns (spin-spin coupling) in high-resolution ¹H NMR are analyzed using the n+1 rule, revealing the number of adjacent, non-equivalent protons and thus confirming the connectivity of the carbon skeleton. docbrown.infoyoutube.com For 1-(dimethylamino)propan-2-ol, the methyl protons of the dimethylamino group typically appear as a singlet, while the other protons (C1-H₂, C2-H, C3-H₃, and OH) show characteristic multiplets depending on their neighboring protons. docbrown.infochemicalbook.com The exchange rate of the hydroxyl proton can influence its appearance; rapid exchange, often catalyzed by traces of acid or water, can result in a broad singlet that does not couple with neighboring protons. docbrown.info This phenomenon can be confirmed by adding deuterium (B1214612) oxide (D₂O), which replaces the OH proton with deuterium, causing the signal to disappear from the ¹H NMR spectrum. docbrown.info

Table 1: Hypothetical ¹H NMR Spectral Data for 1-(dimethylamino)propan-2-ol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH ₃-C(OH) | ~1.1 | Doublet | ~6.3 | 3H |

| N(CH ₃)₂ | ~2.2 | Singlet | - | 6H |

| CH ₂-N | ~2.1-2.4 | Multiplet | - | 2H |

| CH -OH | ~3.8 | Multiplet | - | 1H |

| OH | Variable (e.g., ~3.5) | Broad Singlet | - | 1H |

Note: Data are illustrative and can vary based on solvent and concentration.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

As 1-(dimethylamino)propan-2-ol is a chiral molecule, containing a stereocenter at the C-2 position, the analysis of its enantiomeric purity is critical, particularly in pharmaceutical contexts where enantiomers can have different biological activities. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying enantiomers. jiangnan.edu.cn

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols. mdpi.comresearchgate.netresearchgate.net